molecular formula C17H23FN2O B10880516 (4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone

(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B10880516
M. Wt: 290.38 g/mol
InChI Key: PLSWPJKHMHFEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone is a chemical compound that belongs to the class of benzhydryl piperazine analogsIt is known for its selective binding to cannabinoid receptor type 1 (CB1), making it a candidate for developing new therapeutic agents .

Preparation Methods

The synthesis of (4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone involves multiple stepsThe reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone involves its binding to CB1 receptors. As an inverse agonist, it reduces the basal activity of these receptors, leading to decreased signaling through the associated G protein pathways. This results in various physiological effects, including appetite suppression and potential antiobesity effects . The molecular targets and pathways involved include the endocannabinoid system and related signaling cascades.

Comparison with Similar Compounds

(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone can be compared with other benzhydryl piperazine analogs, such as:

The uniqueness of this compound lies in its specific binding affinity and selectivity for CB1 receptors, making it a promising candidate for therapeutic development.

Properties

Molecular Formula

C17H23FN2O

Molecular Weight

290.38 g/mol

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C17H23FN2O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h6-9,16H,1-5,10-13H2

InChI Key

PLSWPJKHMHFEIU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.